
Comprehensive Technical Guide: The Role of Zeta-
Carotene in Carotenoid Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: zeta-Carotene

CAS No.: 13587-06-9

Cat. No.: S626023

Get Quote

Introduction to ζ-Carotene and Its Importance in Carotenoid
Biosynthesis

Zeta-carotene (ζ-carotene) represents a crucial intermediate metabolite in the carotenoid biosynthetic pathway of

oxygenic phototrophs, including plants, algae, and cyanobacteria. This acyclic carotenoid serves as a key branching point

in the formation of diverse carotenoid species that play fundamental roles in photosynthesis, photoprotection, and plant

development. Unlike its cyclic counterparts α-carotene and β-carotene, ζ-carotene maintains a linear molecular structure

that facilitates its function as a substrate for subsequent desaturation and cyclization reactions [1]. The metabolism of ζ-

carotene represents a critical control point in the carotenogenic pathway, with recent research revealing sophisticated

regulatory mechanisms at both enzymatic and genetic levels that influence overall carotenoid accumulation in plant tissues

[2] [3].

The structural configuration of ζ-carotene features a polyene chain with multiple conjugated double bonds, which serves as

the molecular foundation for its function as a light-absorbing pigment. With the molecular formula C₄₀H₆₀ and a molar

mass of 540.920 g·mol⁻¹, ζ-carotene occupies a strategic position in the carotenoid biosynthetic pathway between

phytoene/phytofluene and more highly conjugated carotenoids like neurosporene and lycopene [1]. The isomeric state of

ζ-carotene is particularly significant, as specific cis-trans configurations at the 15-15' double bond determine its suitability

as a substrate for downstream enzymes in the pathway [2] [4]. This structural specificity underscores the necessity for

specialized isomerases like Z-ISO that ensure proper geometric configuration for metabolic progression.

ζ-Carotene in the Carotenoid Biosynthetic Pathway
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Pathway Position and Metabolic Flow

Zeta-carotene occupies a central position in the multi-step conversion of colorless phytoene to fully conjugated lycopene

in oxygenic phototrophs. The biosynthetic sequence begins with the condensation of two geranylgeranyl diphosphate

(GGPP) molecules by phytoene synthase (PSY) to form 15-cis-phytoene, which then undergoes two desaturation steps

catalyzed by phytoene desaturase (PDS) to produce 9,15,9'-tri-cis-ζ-carotene [2] [3] [5]. At this critical juncture, the 15-

cis double bond must be isomerized to trans configuration before further desaturation can occur, a reaction specifically

catalyzed by ζ-carotene isomerase (Z-ISO) to yield 9,9'-di-cis-ζ-carotene [2] [6]. This isomerized product then serves as the

substrate for ζ-carotene desaturase (ZDS), which catalyzes two additional desaturation steps to produce 7,9,7',9'-tetra-cis-

lycopene (prolycopene), which is subsequently isomerized to all-trans-lycopene by carotenoid isomerase (CRTISO) [2]

[3].

The metabolic pathway leading to ζ-carotene formation and its subsequent conversion represents a conserved biosynthetic

route in oxygenic phototrophs that contrasts with the more direct pathway found in many heterotrophic bacteria and fungi.

In non-photosynthetic organisms, a single bacterial-type phytoene desaturase (CRTI) typically catalyzes the complete

conversion of phytoene to all-trans-lycopene without accumulation of cis-intermediates [6] [3]. The requirement for

multiple specialized enzymes in plants and cyanobacteria suggests evolutionary optimization for regulatory control and

environmental responsiveness in photosynthetic organisms, with ζ-carotene representing a key metabolic checkpoint [6].

Visual Representation of the Carotenoid Biosynthetic Pathway
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Figure 1: Carotenoid biosynthetic pathway in plants and cyanobacteria showing ζ-carotene intermediates. The pathway

highlights the central role of Z-ISO in isomerizing 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, enabling further

desaturation by ZDS. Enzyme abbreviations: PSY (phytoene synthase), PDS (phytoene desaturase), Z-ISO (ζ-carotene
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isomerase), ZDS (ζ-carotene desaturase), CRTISO (carotenoid isomerase), LCYB (lycopene β-cyclase), LCYE (lycopene ε-

cyclase).

Enzymology of ζ-Carotene Metabolism

Zeta-Carotene Isomerase (Z-ISO): Structure and Mechanism

Zeta-carotene isomerase (Z-ISO) represents the most recently identified enzyme in the early carotenoid biosynthetic

pathway and has been characterized as a heme B-containing integral membrane protein that catalyzes the redox-

regulated cis-to-trans conversion of the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene [2] [6]. This enzyme functions

through a unique ligand switching mechanism that modulates electron sharing with the heme B cofactor depending on the

redox state of the heme iron [2]. In its oxidized state, Z-ISO exists in an inactive conformation, while reduction of the heme

iron activates the enzyme through structural rearrangement that enables catalysis [2]. Spectroscopic analysis reveals

distinct absorbance profiles for each redox state, with the oxidized form exhibiting maximum absorbance at 426 nm and the

reduced, active form absorbing maximally at 414-415 nm [2].

The membrane integration of Z-ISO is critical to its function, as the enzyme contains multiple transmembrane domains

that embed it within plastid membranes [2]. In plants, Z-ISO is encoded by a nuclear gene and targeted to plastids via an N-

terminal transit peptide that is cleaved upon organelle import [2]. The enzyme has been shown to function within high

molecular weight protein complexes, suggesting potential interactions with other carotenoid biosynthetic enzymes [2].

Phylogenetic analysis indicates that Z-ISO homologs are present in plants, algae, diatoms, and cyanobacteria, but notably

absent in green sulfur bacteria and Chloracidobacterium species, indicating specific evolutionary distribution among

oxygenic phototrophs [6].

Comparative Structural Features of Z-ISO Across Species

Table 1: Structural and functional characteristics of Z-ISO enzymes across different species

Organism
Gene
Identifier

Heme Ligands
Membrane
Topology

Redox
Regulation

Light
Compensation

Zea mays (maize) ZmZ-ISO Conserved His

residues

Multiple

transmembrane
domains

Yes, via heme

iron

Partial

Arabidopsis
thaliana

AtZ-ISO Putative
conserved

Multiple
transmembrane

Yes, via heme
iron

Partial
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Organism
Gene
Identifier

Heme Ligands
Membrane
Topology

Redox
Regulation

Light
Compensation

ligands domains

Synechocystis sp.
PCC 6803

slr1599 Predicted His

coordination

Multiple

transmembrane
domains

Presumed Significant

Oryza sativa (rice) OsZ-ISO Conserved
heme-binding

Multiple
transmembrane

domains

Yes, via heme
iron

Partial

Substrate Specificity and Catalytic Function

Z-ISO demonstrates strict substrate specificity for the central 15-15' cis double bond of 9,15,9'-tri-cis-ζ-carotene,

converting it specifically to the 9,9'-di-cis-ζ-carotene isomer [2] [4]. This geometric transformation is essential for the

subsequent desaturation reactions catalyzed by ζ-carotene desaturase (ZDS), which cannot efficiently utilize the 15-cis

substrate [4]. The isomerization reaction proceeds independently of light or external energy sources, instead relying on the

redox potential of the heme cofactor [2]. Biochemical studies have demonstrated that asymmetric ζ-carotene isomers such

as 9-cis-ζ-carotene are poorly converted by ZDS, resulting in metabolic dead-ends that accumulate 7,9-dicis-neurosporene

rather than progressing to lycopene [4].

The catalytic efficiency of Z-ISO is particularly important in non-photosynthetic plant tissues or during periods of

darkness, where photoisomerization cannot supplement enzymatic activity [6]. Mutant studies in both plants and

cyanobacteria have confirmed that Z-ISO deficiency leads to accumulation of 9,15,9'-tri-cis-ζ-carotene and impaired

production of downstream carotenoids, especially under dark conditions [6]. This phenotype can be partially rescued by

high light exposure through photoisomerization of the 15-cis double bond, though this process is less efficient than

enzymatic conversion [6] [4]. The dual isomerization mechanisms (enzymatic and photochemical) represent an

evolutionary adaptation that ensures continuous carotenoid biosynthesis under varying light conditions in photosynthetic

organisms.

Experimental Methods for Studying ζ-Carotene Metabolism

Heterologous Complementation Assays in E. coli

The functional characterization of Z-ISO activity is commonly performed using heterologous complementation assays in

Escherichia coli engineered to accumulate the Z-ISO substrate, 9,15,9'-tri-cis-ζ-carotene. This system utilizes bacterial
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strains transformed with crtE, crtB, and plant PDS genes to express geranylgeranyl pyrophosphate synthase (GGPPS),

phytoene synthase (PSY), and phytoene desaturase (PDS), respectively [2] [6]. These engineered cells accumulate 9,15,9'-

tri-cis-ζ-carotene, which can then be isomerized to 9,9'-di-cis-ζ-carotene only when a functional Z-ISO gene is introduced

[2]. The detailed protocol involves:

Plasmid Construction: Clone the Z-ISO gene into an appropriate expression vector (e.g., pCDFDuet-1) using

restriction sites such as NdeI and XhoI [6].

Strain Transformation: Co-transform E. coli BL21(DE3) with the Z-ISO expression construct and the pAC-

ZETAipi plasmid (Addgene #53284) that provides the substrate biosynthesis pathway [6].

Culture Conditions: Grow transformed bacteria in LB medium with appropriate antibiotics (streptomycin 50 µg/mL

and chloramprycin 34 µg/mL) at 37°C with shaking at 200 rpm [6].

Gene Induction: Induce gene expression with 0.1-1.0 mM IPTG when cultures reach OD₆₀₀ ≈ 0.6, then continue

incubation for 16-24 hours at 16-28°C [2] [6].

Pigment Extraction: Harvest cells by centrifugation, then extract carotenoids using acetone, methanol, or hexane

with brief sonication to facilitate complete pigment extraction [2].

HPLC Analysis: Separate and quantify ζ-carotene isomers using normal-phase HPLC with photodiode array

detection, typically employing silica-based columns and non-polar mobile phases [2].

This complementation platform provides a robust system for determining Z-ISO activity, with successful isomerization

confirmed by HPLC analysis showing conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [2] [6]. The method

has been successfully applied to characterize Z-ISO enzymes from diverse species including maize, Arabidopsis, and

Synechocystis [2] [6].

In Vitro Enzymatic Assays with Purified Z-ISO

For mechanistic studies of Z-ISO catalysis, in vitro assays using purified enzyme components provide detailed kinetic and

structural information. These assays require substantial protein purification efforts but enable precise control over reaction

conditions and direct observation of enzyme properties [2]. The key steps include:

Protein Expression and Purification: Express a truncated form of Z-ISO as a maltose-binding protein fusion

(MBP::Z-ISO) in E. coli. Supplement bacterial cultures with heme biosynthesis precursors (δ-aminolevulinic acid) to

ensure proper heme cofactor incorporation [2].

Membrane Isolation: Collect bacterial membranes by ultracentrifugation (100,000 × g for 1 hour) after cell

disruption by sonication or French press [2].
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Protein Solubilization and Purification: Solubilize membrane proteins using non-ionic detergents (e.g., dodecyl-β-

D-maltoside), then purify MBP::Z-ISO using amylose affinity chromatography. Optionally cleave the MBP tag with

specific proteases to isolate Z-ISO alone [2].

Heme Cofactor Analysis: Identify the heme b cofactor using a hemochrome assay, measuring the pyridine

hemochrome spectrum with characteristic α and β bands at 557 and 526 nm, respectively [2].

Liposome Incorporation: Incorporate the substrate 9,15,9'-tri-cis-ζ-carotene into artificial liposomes prepared from

plant lipids or synthetic phospholipids using freeze-thaw cycles or detergent removal methods [2].

Enzyme Assays: Mix substrate-containing liposomes with purified Z-ISO in appropriate buffers under reducing

conditions (e.g., with dithiothreitol or sodium dithionite) to maintain heme iron in reduced state [2].

Product Analysis: Extract reaction products with organic solvents and analyze by HPLC with photodiode array

detection, quantifying isomer conversion ratios [2].

Comparative Analysis of Experimental Approaches

Table 2: Methodologies for studying ζ-carotene metabolism and Z-ISO function

Method Type Key Components
Detection
Approach

Applications Advantages Limitations

Heterologous
Complementation

E. coli +

crtE/crtB/PDS + Z-
ISO

HPLC analysis of

carotenoid extracts

Gene function

validation,
mutant

characterization

Technically

simple, high
throughput

Cellular

context may
not reflect

native
environment

In Vitro
Enzymatic Assay

Purified Z-ISO +
liposome-

incorporated
substrate

Spectrophotometry,
HPLC

Kinetic
analysis,

mechanistic
studies

Precise
control of

conditions,
direct

observation

Technically
challenging,

requires
protein

purification

Mutant Analysis Z-ISO knockout

strains
(plants/cyanobacteria)

HPLC,

photosynthetic
characterization

Physiological

relevance, light-
dark regulation

Biological

context,
phenotypic

assessment

Complex

genetics,
potential

compensatory
mechanisms
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Method Type Key Components
Detection
Approach

Applications Advantages Limitations

Spectroscopic
Characterization

Purified Z-ISO with

heme cofactor

UV-Vis, EPR

spectroscopy

Redox

regulation,
cofactor

analysis

Direct

observation
of cofactor

states

Requires

highly pure
protein,

specialized
equipment

Regulation and Physiological Significance

Light-Dependent Regulation and Photoisomerization

The metabolism of ζ-carotene is uniquely influenced by light conditions, with both enzymatic and photochemical

processes contributing to the isomerization of the central 15-cis double bond. Under illuminated conditions, the photo-

labile nature of the 15-cis double bond enables partial non-enzymatic isomerization, which can compensate for reduced Z-

ISO activity [6] [4]. This phenomenon has been demonstrated in Z-ISO mutant strains of both plants and cyanobacteria,

which accumulate significantly less 9,15,9'-tri-cis-ζ-carotene and produce more downstream carotenoids when grown in

light compared to darkness [6]. The photoisomerization process is particularly efficient under high light intensities, as

evidenced by the partial rescue of the "Pinalate" sweet orange mutant phenotype when exposed to increased illumination

[6].

The redox-sensing capability of Z-ISO through its heme cofactor provides an additional regulatory layer that integrates

metabolic status with enzymatic activity. The heme iron alternates between Fe²⁺ (reduced, active) and Fe³⁺ (oxidized,

inactive) states, effectively functioning as a molecular switch that controls isomerization capacity [2]. This redox

regulation may connect ζ-carotene metabolism to the plastid's energetic status, potentially coordinating carotenoid

biosynthesis with photosynthetic activity [2]. In cyanobacteria, the requirement for Z-ISO is particularly pronounced during

light-activated heterotrophic growth (LAHG) conditions, where brief light pulses are insufficient to drive significant

photoisomerization, thus necessitating enzymatic catalysis for sustained carotenoid production [6].

Physiological Consequences of Impaired ζ-Carotene Metabolism

Genetic disruptions in ζ-carotene metabolism produce distinctive physiological phenotypes across diverse organisms. In

plants, Z-ISO mutations result in delayed greening, reduced carotenoid content, and impaired photosynthetic function,

particularly when development occurs in darkness [6] [3]. Etiolated plant tissues lacking functional Z-ISO accumulate

9,15,9'-tri-cis-ζ-carotene and fail to produce mature carotenoid species, demonstrating the enzyme's essential role in

carotenogenesis during skotomorphogenesis [6]. In rice, Z-ISO deficiency has been linked to altered plant architecture and
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tillering, suggesting connections between carotenoid metabolism and hormone signaling that modulate developmental

processes [6].

Cyanobacterial Z-ISO mutants exhibit light-dependent phenotypes similar to plant mutants, with normal carotenoid

profiles under continuous illumination but significant impairments during dark incubation or LAHG conditions [6]. These

mutants accumulate 9,15,9'-tri-cis-ζ-carotene and show reduced production of downstream carotenoids, confirming the

conserved function of Z-ISO across photosynthetic lineages [6]. The photosynthetic apparatus in these mutants displays

increased light sensitivity and impaired photosystem assembly, particularly for PSII, underscoring the structural and

photoprotective roles of mature carotenoids in photosynthetic complexes [6].

Research Applications and Future Directions

Metabolic Engineering Approaches

The strategic manipulation of ζ-carotene metabolism represents a promising approach for metabolic engineering of

carotenoid content in crop plants and microorganisms. Recent advances in synthetic biology have enabled targeted

modulation of carotenoid pathways, with ζ-carotene serving as a key regulatory node for controlling flux toward

downstream compounds such as lycopene and β-carotene [1] [3]. These engineering strategies aim to optimize carotenoid

composition to enhance nutritional value, improve stress tolerance, and increase pigment content for industrial

applications [1] [3]. Successful approaches have included:

Pathway Optimization: Fine-tuning the expression of Z-ISO along with other carotenogenic enzymes to balance

metabolic flux and prevent intermediate accumulation [3].

Chloroplast-to-Chromoplast Conversion: Synthetic conversion of leaf chloroplasts into chromoplasts to increase

carotenoid storage capacity, thereby enhancing the nutritional value of green plant tissues [3].

Transient Expression Systems: Utilizing viral vectors for transient gene expression to accumulate carotenoids

outside the plastid, creating alternative storage compartments [3].

Microbial Production: Engineering microorganisms for efficient mass production of specific carotenoids,

leveraging their simplified regulatory networks and industrial scalability [3].

The engineering of ζ-carotene metabolism must carefully consider the branch point nature of the carotenoid pathway, as

manipulations that increase ζ-carotene flux could potentially divert substrates away from other essential isoprenoids such as

gibberellins, tocopherols, or chlorophylls [3]. Successful strategies often employ tissue-specific promoters or inducible

expression systems to spatially and temporally control metabolic modifications, thereby minimizing pleiotropic effects on

plant development and physiology [3].
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Future Research Directions

Despite significant advances in understanding ζ-carotene metabolism, several areas warrant further investigation:

Structural Characterization: High-resolution structure determination of Z-ISO would elucidate precise substrate

binding interactions and catalytic mechanisms, facilitating rational engineering approaches [6].

Regulatory Networks: Comprehensive analysis of transcriptional and post-translational regulation of Z-ISO

expression and activity would clarify how ζ-carotene metabolism is integrated with broader cellular processes [2] [6].

Transport Mechanisms: The processes governing ζ-carotene movement within plastids and potential interactions

with carotenoid-binding proteins remain poorly understood [2].

Stress Connections: Further investigation of how ζ-carotene metabolism responds to abiotic stresses and its potential

role in stress adaptation could inform crop improvement strategies [3] [7].

Human Health Applications: While ζ-carotene itself is not a significant dietary component, engineering its flux

toward provitamin A carotenoids could address vitamin A deficiency in vulnerable populations [8].

The continued development of CRISPR technologies for precise genome editing, along with advanced synthetic biology

tools for pathway optimization, will undoubtedly accelerate research and application of ζ-carotene metabolism in both

agricultural and industrial contexts [3]. These approaches hold significant promise for addressing global challenges in

nutrition, sustainable agriculture, and renewable biotechnology.

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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